N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide
Description
Chemical Structure and Properties The compound N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide (CAS: 22588-78-9) is an acetamide derivative featuring a substituted aniline core. Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.325 g/mol . The structure includes:
- A methoxy group at the 4-position of the phenyl ring.
- A 2-cyanoethyl and 2-hydroxyethyl substituent on the amino group at the 3-position.
- An acetyl group attached to the nitrogen of the aniline moiety.
Characterization typically involves high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and reverse-phase HPLC for purity analysis .
Properties
IUPAC Name |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11(19)16-12-4-5-14(20-2)13(10-12)17(8-9-18)7-3-6-15/h4-5,10,18H,3,7-9H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCCJMIZYPXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCC#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066810 | |
| Record name | Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22588-78-9 | |
| Record name | N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22588-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Cyanoethyl-N-hydroxyethyl)amino-4-methoxy-acetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022588789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.994 | |
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| Record name | 3-(N-CYANOETHYL-N-HYDROXYETHYL)AMINO-4-METHOXY-ACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGX5U7Y8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Starting Material Selection
- The synthesis generally begins with 4-methoxyacetanilide or a suitably protected 4-methoxyaniline derivative.
- The amino group at the 3-position of the aromatic ring is the site for further functionalization.
Introduction of the Amino Substituent with 2-Cyanoethyl and 2-Hydroxyethyl Groups
- The critical synthetic step is the alkylation of the aromatic amine with 2-cyanoethyl and 2-hydroxyethyl groups to form the tertiary amine substituent.
- This is commonly achieved via nucleophilic substitution or reductive amination using 2-cyanoethyl halides (e.g., 2-cyanoethyl bromide) and 2-hydroxyethyl halides or epoxides under controlled conditions to avoid over-alkylation or side reactions.
- Protection/deprotection strategies may be employed to selectively introduce each substituent.
Acetylation to Form the Acetamide
- The final step involves acetylation of the aromatic amine to yield the acetamide group.
- This is typically performed using acetic anhydride or acetyl chloride under mild basic or neutral conditions to prevent hydrolysis or degradation of the sensitive amino substituents.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as reverse phase high-performance liquid chromatography (RP-HPLC).
- Analytical methods include NMR, mass spectrometry, and HPLC for purity and structural confirmation.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Starting material | 4-Methoxyacetanilide or protected 4-methoxyaniline | Aromatic amine substrate | Commercially available or synthesized |
| Alkylation Step 1 | 2-Cyanoethyl bromide, base (e.g., K2CO3), solvent | Introduction of 2-cyanoethyl group | Controlled temperature to avoid side reactions |
| Alkylation Step 2 | 2-Hydroxyethyl bromide or ethylene oxide | Introduction of 2-hydroxyethyl group | May require protection of cyano group |
| Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Formation of acetamide group | Mild conditions to preserve functional groups |
| Purification | RP-HPLC with acetonitrile/water/phosphoric acid or formic acid | Isolation of pure compound | Scalable for preparative applications |
Research Findings and Methodological Notes
- The alkylation steps require careful control of stoichiometry and reaction conditions to ensure selective formation of the tertiary amine without polymerization or side product formation.
- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution reactions.
- The presence of the cyano group demands mild reaction conditions to prevent hydrolysis or unwanted side reactions.
- The final acetylation step is crucial for stabilizing the molecule and enhancing its pharmacokinetic properties.
- Reverse phase HPLC methods have been developed for both analytical and preparative scale purification, using mobile phases compatible with mass spectrometry detection for impurity profiling.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 277.32 g/mol . It is characterized by a methoxy group, a cyanoethyl group, and an acetamide functional group. The compound has a predicted boiling point of 539.4 °C at standard atmospheric pressure and a density of about 1.232 g/cm³ .
Chemical Properties and Reactivity
The chemical reactivity of this compound can be attributed to its functional groups:
- Cyano Group: Capable of undergoing reduction, hydrolysis, and addition reactions.
- Hydroxyethyl Group: Can participate in esterification, etherification, and oxidation reactions.
- Acetamide Group: Capable of undergoing hydrolysis and acylation reactions.
These reactions make the compound versatile for further chemical modifications and applications in synthetic chemistry.
Potential Applications
This compound has potential applications in several fields:
-
Pharmaceutical Research:
- Interaction studies: Could focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions can provide insights into its mechanism of action and help optimize its pharmacological profile.
- Materials Science: As a precursor for synthesizing advanced materials.
- Agrochemicals: For developing new crop protection agents.
Several compounds share structural similarities with this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[3-(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide | Lacks hydroxyethyl group | Potential anticancer properties |
| N-[4-methoxyphenyl]-N'-cyanoethylurea | Urea derivative, different functional groups | Antimicrobial activity |
| N-[3-(hydroxyethyl)amino]-4-methoxybenzamide | Hydroxyethyl instead of cyanoethyl | Anticancer properties |
Mechanism of Action
The mechanism of action of N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: The hydroxyethyl group in the target compound enhances water solubility compared to analogs with only cyanoethyl (e.g., 26408-28-6) . Bis-hydroxyethyl analogs (e.g., 24530-67-4) are more hydrophilic but may suffer from reduced membrane permeability .
Pharmacological Activity: While direct data on the target compound’s bioactivity is absent, structurally related acetamides with morpholinyl or piperidinyl groups (e.g., Compound 40) exhibit strong anticancer activity in MTT assays against breast (MCF-7) and prostate (PC-3) cancer cells . The cyanoethyl group in the target compound may confer metabolic stability due to resistance to oxidative degradation, as seen in nitrile-containing drugs .
Analytical and Synthetic Considerations :
- The target compound’s purity and stability are validated via reverse-phase HPLC (Newcrom R1 column) , a method also used for analogs in pharmacological studies .
- Synthetic routes for similar compounds emphasize palladium-catalyzed coupling, suggesting scalability for industrial production .
Discussion of Research Findings
- Anticancer Potential: Acetamide derivatives with bulky heterocyclic substituents (e.g., morpholinyl, piperidinyl) show superior cytotoxicity compared to simpler alkyl/cyano analogs . However, the target compound’s dual cyano/hydroxyethyl substituents may offer a balance between solubility and target engagement.
- Toxicity Profile: Limited data exist for the target compound, but structurally similar acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) require caution due to uninvestigated toxicological profiles .
Biological Activity
N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide, also referred to as N-(3-(2-cyanoethylamino)-4-methoxyphenyl)acetamide, is a synthetic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N3O3
- Molecular Weight : 277.32 g/mol
- CAS Number : 22588-78-9
- Density : 1.232 g/cm³
- Boiling Point : 539.4 °C (predicted)
- pKa : 14.29 (predicted)
Pharmacological Profile
This compound has shown promise in various biological assays, particularly in the context of anti-inflammatory and anticancer activities.
-
Anti-inflammatory Activity :
- Preliminary studies suggest that this compound may act as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the inflammatory process. In silico molecular docking studies indicate that the compound exhibits significant binding affinity towards the 5-LOX enzyme, suggesting a potential role in reducing inflammation .
- Anticancer Potential :
The compound's mechanisms of action can be summarized as follows:
- Enzyme Inhibition : It potentially inhibits key enzymes such as 5-LOX, which is crucial in the synthesis of leukotrienes involved in inflammatory responses.
- Molecular Interactions : The presence of functional groups allows for multiple interactions with target proteins, enhancing its efficacy against specific pathways involved in inflammation and cancer .
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of several derivatives of acetamides, including this compound. The results demonstrated that this compound exhibited a moderate inhibition profile against COX-2 and 5-LOX enzymes compared to standard anti-inflammatory drugs like Celecoxib.
| Compound | COX-2 Binding Energy (Kcal/mol) | 5-LOX Binding Energy (Kcal/mol) |
|---|---|---|
| This compound | -6.5 | -9.0 |
| Celecoxib | -12.3 | N/A |
| Licofelone | N/A | -8.73 |
This table illustrates the comparative binding energies of different compounds, highlighting the potential effectiveness of this compound as an anti-inflammatory agent .
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of related compounds, where structural modifications were made to enhance activity against various cancer cell lines. The findings suggested that modifications similar to those found in this compound could lead to improved selectivity and potency against specific cancer types .
Q & A
Q. What validation criteria should be applied to in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
